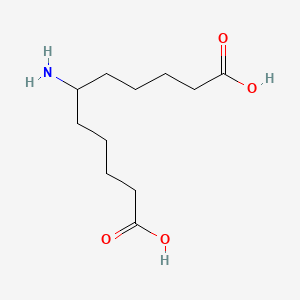![molecular formula C16H15N3O3 B14343700 2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 93174-96-0](/img/structure/B14343700.png)
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with 2-aminopyridine derivatives. This reaction is often carried out in the presence of a suitable solvent such as toluene or dimethylformamide (DMF) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials such as polymers and dyes
Wirkmechanismus
The mechanism of action of 2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-hydroxypyridine: Shares the pyridine ring structure but lacks the isoindole moiety.
1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives: Similar core structure but different substituents.
Uniqueness
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole and aminopyridine moieties, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
93174-96-0 |
|---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
2-[3-(2-aminopyridin-3-yl)oxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N3O3/c17-14-13(7-3-8-18-14)22-10-4-9-19-15(20)11-5-1-2-6-12(11)16(19)21/h1-3,5-8H,4,9-10H2,(H2,17,18) |
InChI-Schlüssel |
BUCFTUULBIGJHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(N=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)

![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)
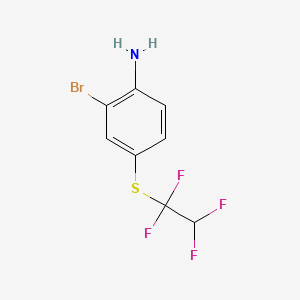
![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)

![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
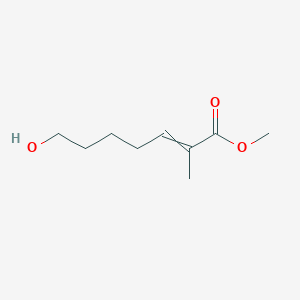
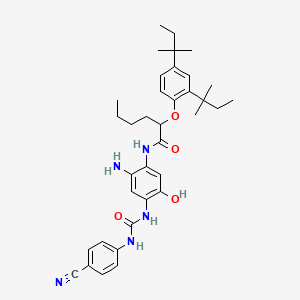

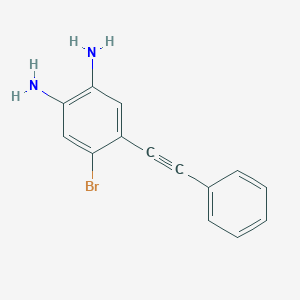
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
